molecular formula C10H13N B13053883 (1S)-1-(3-Methylphenyl)prop-2-enylamine CAS No. 688362-64-3

(1S)-1-(3-Methylphenyl)prop-2-enylamine

Cat. No.: B13053883
CAS No.: 688362-64-3
M. Wt: 147.22 g/mol
InChI Key: LIFWNWRSRGOMQB-JTQLQIEISA-N
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Description

(1S)-1-(3-Methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the third position and an amine group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursor compounds or other large-scale organic synthesis techniques. The specific methods would depend on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of saturated amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with amine substrates.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S)-1-(3-Methylphenyl)prop-2-enylamine exerts its effects would depend on its specific interactions with molecular targets. Typically, amines can act as nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.

    (1S)-1-(4-Methylphenyl)prop-2-enylamine: Methyl group is at the fourth position on the phenyl ring.

    (1S)-1-(2-Methylphenyl)prop-2-enylamine: Methyl group is at the second position on the phenyl ring.

Uniqueness

The presence of the methyl group at the third position on the phenyl ring in (1S)-1-(3-Methylphenyl)prop-2-enylamine may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

688362-64-3

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S)-1-(3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3/t10-/m0/s1

InChI Key

LIFWNWRSRGOMQB-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C=C)N

Canonical SMILES

CC1=CC(=CC=C1)C(C=C)N

Origin of Product

United States

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